Product packaging for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine(Cat. No.:CAS No. 58350-38-2)

1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B2466331
CAS No.: 58350-38-2
M. Wt: 182.29
InChI Key: MGFRWXUYPACTHC-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) and Piperidine (B6355638) Chemical Space

The compound 1-(4-Methyl-1,3-thiazol-2-yl)piperidine is a distinct entity at the intersection of two major families of heterocyclic compounds: thiazoles and piperidines. The 1,3-thiazole is a five-membered aromatic ring containing sulfur and nitrogen atoms, which is a structural component in many biologically active molecules. researchgate.netrsc.org Piperidine, a six-membered nitrogen-containing heterocycle, is also a ubiquitous scaffold in numerous pharmaceuticals and natural alkaloids. wikipedia.org The specific linkage in this compound, where the piperidine ring is attached to the C2 position of the 4-methylthiazole (B1212942) ring, creates a unique chemical architecture. This arrangement allows the distinct properties of both ring systems to be presented in a single molecule, potentially leading to novel pharmacological effects.

Significance of 1,3-Thiazole and Piperidine Scaffolds in Modern Chemical Biology

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. nih.govbenthamdirect.com Thiazole derivatives have been reported to exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govbenthamdirect.com The thiazole nucleus is a key component of numerous FDA-approved drugs, highlighting its therapeutic importance. researchgate.netrsc.org Its ability to participate in hydrogen bonding and other molecular interactions contributes to its versatility as a pharmacophore. bohrium.com

Similarly, the piperidine scaffold is one of the most prevalent heterocyclic motifs found in pharmaceuticals. researchgate.netarizona.edu Its conformational flexibility and ability to be functionalized at various positions make it a valuable building block in drug design. thieme-connect.comthieme-connect.com Piperidine derivatives have been successfully developed for a wide array of therapeutic applications, targeting the central nervous system, inflammation, and infectious diseases. researchgate.netresearchgate.net The incorporation of a piperidine ring can improve the pharmacokinetic properties of a molecule, such as its solubility and bioavailability. thieme-connect.com The combination of these two important scaffolds in this compound underscores its potential as a lead compound for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2S B2466331 1-(4-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 58350-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-piperidin-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-8-7-12-9(10-8)11-5-3-2-4-6-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFRWXUYPACTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Methyl 1,3 Thiazol 2 Yl Piperidine and Its Analogues

Strategic Synthetic Pathways and Reaction Conditions

The assembly of the target compound and its analogues relies on well-established principles of heterocyclic chemistry. The primary approaches involve either the pre-formation of the thiazole (B1198619) ring followed by coupling with piperidine (B6355638) or the incorporation of the piperidine precursor during the thiazole ring synthesis.

Key Precursors and Intermediates in Thiazole and Piperidine Ring Formation

The formation of the 4-methyl-1,3-thiazole ring is most commonly achieved through the Hantzsch thiazole synthesis. researchgate.neteurekaselect.comwikipedia.orgnih.gov This method involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative. researchgate.netnih.gov

Thiazole Ring Precursors:

α-Haloketones : Chloroacetone is a key precursor for introducing the 4-methyl group onto the thiazole ring. orgsyn.org The reaction of chloroacetone with thiourea is a fundamental step in producing the intermediate 2-amino-4-methylthiazole. orgsyn.org

Thioureas : Thiourea is the most common reagent to provide the N-C-S backbone of the 2-aminothiazole ring. nih.govorgsyn.org Substituted thioureas can also be used to introduce various groups at the 2-amino position.

Piperidine Ring Formation: The piperidine ring is typically introduced as a pre-formed entity. Common methods for synthesizing the piperidine ring itself, though not directly part of the final coupling, include the hydrogenation of pyridine derivatives or various cyclization strategies. nih.gov For the synthesis of the target compound, piperidine is used as a nucleophile.

Key Intermediates: A crucial intermediate in many synthetic routes is 2-amino-4-methylthiazole, formed by the reaction of thiourea and chloroacetone. orgsyn.org Another important class of intermediates are 2-halo-4-methylthiazoles, which can be synthesized from 2-amino-4-methylthiazole and then subjected to nucleophilic substitution with piperidine. core.ac.uk

Precursor/Intermediate Role in Synthesis Typical Reaction Reference
ChloroacetoneProvides C4, C5, and the 4-methyl group of the thiazole ring.Hantzsch thiazole synthesis with thiourea. orgsyn.org
ThioureaProvides the N-C-S backbone for the 2-amino-thiazole.Hantzsch thiazole synthesis with an α-haloketone. nih.govorgsyn.org
2-Amino-4-methylthiazoleKey intermediate for further functionalization or as a precursor for 2-halothiazoles.Formed from chloroacetone and thiourea. orgsyn.org
2-Halo-4-methylthiazolesElectrophilic partner for coupling with piperidine.Nucleophilic aromatic substitution with piperidine. core.ac.uk
PiperidineNucleophile that forms the C-N bond with the thiazole ring.Coupling with a 2-halothiazole or other activated thiazole derivative. core.ac.uk

Coupling and Cyclization Strategies for Compound Assembly

The assembly of 1-(4-methyl-1,3-thiazol-2-yl)piperidine can be achieved through several key strategies:

Hantzsch Thiazole Synthesis : This is the most classical and widely used method for constructing the thiazole ring. eurekaselect.comwikipedia.orgnih.gov The reaction involves the cyclization of an α-halocarbonyl compound, such as chloroacetone, with a thiourea. orgsyn.org This directly yields a 2-aminothiazole derivative. nih.govorgsyn.org

Nucleophilic Aromatic Substitution : A common strategy involves the reaction of a 2-halo-4-methylthiazole (e.g., 2-chloro- or 2-bromo-4-methylthiazole) with piperidine. This C-N bond formation can be facilitated by transition metal catalysts, such as palladium or copper systems, which are effective for the amination of halothiazoles. core.ac.uk Microwave-assisted conditions can significantly reduce reaction times for such couplings. core.ac.uk

Cook-Heilbron Synthesis : This method provides another route to thiazoles through the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Advanced Organic Synthesis Techniques for Compound Derivatization

Modern synthetic organic chemistry offers more sophisticated and efficient methods for the synthesis and derivatization of thiazole compounds.

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.net These reactions are characterized by high atom economy and procedural simplicity. bohrium.com

One-pot syntheses of 2-aminothiazoles have been developed using isocyanides, amines, elemental sulfur, and α-bromoacetophenones under aqueous conditions, showcasing excellent step- and atom-economy. bohrium.com Another approach involves a one-pot reaction of a ketone, thiourea, and an oxidizing agent like iodine, sometimes facilitated by a catalyst such as montmorillonite-K10 clay. researchgate.net These MCRs provide rapid access to a diverse range of substituted 2-aminothiazoles. researchgate.netmdpi.comsciforum.net

Convergent synthesis strategies involve preparing key fragments of the molecule separately and then coupling them together in the final steps. For this compound, this would typically involve the independent synthesis of a functionalized 4-methylthiazole (B1212942) and a piperidine derivative, followed by their coupling. This approach is advantageous for creating libraries of analogues by varying the individual fragments.

Functional Group Interconversions and Regioselectivity Considerations

Functional group interconversions are essential for modifying the core structure of this compound to create analogues. fiveable.mesolubilityofthings.com For example, a formyl group can be introduced at the 5-position of the 4-methylthiazole ring. mdpi.comgoogle.com This can be achieved through the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. mdpi.com This formyl group can then be a handle for further synthetic transformations.

Regioselectivity is a critical consideration in the synthesis of substituted thiazoles. researchgate.net The Hantzsch synthesis, when using unsymmetrical ketones, can potentially lead to regioisomers. However, the reaction of chloroacetone with thiourea regioselectively produces 2-amino-4-methylthiazole. orgsyn.org The reaction conditions, such as pH, can influence the regiochemical outcome. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles, but under acidic conditions, mixtures including the 3-substituted 2-imino-2,3-dihydrothiazole isomer can be formed. rsc.org The calculated pi-electron density of the thiazole ring indicates that C5 is the primary site for electrophilic substitution. wikipedia.org

Challenges and Innovations in Synthetic Accessibility

While the synthesis of 2-aminothiazoles is well-established, there are still challenges, including the use of hazardous reagents, harsh reaction conditions, and sometimes low yields or difficult purification. rsc.org

Innovations to address these challenges include:

Green Chemistry Approaches : The use of environmentally benign solvents like water or polyethylene glycol (PEG), and solvent-free reaction conditions are gaining prominence. bohrium.comrsc.org Ultrasonic irradiation has also been employed to promote reactions under milder conditions. nih.gov

Catalysis : The development of more efficient and reusable catalysts, such as silica-supported tungstosilisic acid or various clay-based catalysts, simplifies procedures and improves sustainability. nih.govresearchgate.net Palladium and copper catalysts have proven effective for the challenging C-N coupling reactions. core.ac.uk

Flow Chemistry : Automated reaction platforms, including flow chemistry, offer advantages in terms of safety, scalability, and rapid optimization of reaction conditions for thiazole synthesis. figshare.com

Polymer-Supported Synthesis : Solid-supported synthetic protocols facilitate easier purification and isolation of products, which is particularly useful for creating libraries of compounds. rsc.org

These innovations are making the synthesis of this compound and its analogues more efficient, safer, and environmentally friendly. nbinno.com

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the mechanistic investigations of the biological activity of the chemical compound This compound for the targets outlined in the user's request.

Searches for data on the interaction of this specific compound with the enzymes topoisomerase II, D1 protease, cholinesterases, and urease, as well as its binding and functional modulation of histamine H3, sigma-1, and adenosine A2A receptors, did not yield any direct research findings.

While the broader classes of piperidine and thiazole derivatives have been investigated for activity at these and other biological targets, extrapolating such findings to the specific compound This compound would be scientifically inaccurate. The biological activity of a compound is highly dependent on its precise chemical structure, and minor modifications can lead to significant changes in its pharmacological profile.

Therefore, the requested article detailing the enzyme inhibition and receptor modulation properties of This compound cannot be generated at this time due to a lack of available scientific data.

Mechanistic Investigations of Biological Activity: Understanding Molecular Interactions

Cellular Level Mechanisms

Investigations at the cellular level provide critical insights into how chemical compounds exert their effects. These studies often involve assessing the compound's impact on cell growth, survival, and the intricate signaling pathways that govern these processes.

The thiazole (B1198619) nucleus is a common feature in a variety of synthetic compounds that have demonstrated significant effects on the proliferation and viability of cancer cells in preclinical research. While direct studies on 1-(4-Methyl-1,3-thiazol-2-yl)piperidine are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been a focus of anticancer research.

For instance, certain novel 1,3-thiazole analogues have been shown to possess potent antiproliferative activity against breast cancer cell lines, such as MCF-7. mdpi.com In some cases, the efficacy of these compounds has been reported to be comparable to or even exceed that of established chemotherapeutic agents in in-vitro assays. mdpi.com The structure-activity relationship of these molecules often indicates that specific substitutions on the thiazole and associated rings are crucial for their cytotoxic activity. mdpi.comnih.gov

Similarly, derivatives of 1,3,4-thiadiazole, a related heterocyclic structure, have been found to significantly inhibit cell proliferation in various cancer cell lines. nih.govnih.gov Studies have reported IC50 values in the micromolar range, indicating potent activity. nih.gov However, selectivity is a key consideration, as some of these compounds have also exhibited cytotoxicity towards normal, non-cancerous cells. nih.gov The data from such studies are often presented in tabular format to compare the efficacy of different derivatives across multiple cell lines.

Table 1: Illustrative Antiproliferative Activity of Thiazole and Thiadiazole Derivatives in Cancer Cell Lines Note: This table is a composite representation based on findings for various thiazole and thiadiazole derivatives and does not represent data for this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3-Thiazole AnalogueMCF-7 (Breast)5.73 - 13.66 mdpi.com
ImidazothiadiazoleJurkat (T-cell leukemia)1.65 - 4.73 nih.gov
ImidazothiadiazoleCCRF-CEM (lymphoblastic leukemia)1.65 - 4.73 nih.gov
4-(1,3,4-thiadiazole-2-ylthio)pyrimidineHCT116 (Colon)8.04 (48h) nih.gov

The molecular mechanisms underlying the antiproliferative effects of thiazole-containing compounds often involve their interaction with critical biological pathways. One of the proposed mechanisms for some 1,3,4-thiadiazole derivatives is their ability to interfere with DNA replication processes. nih.gov This interference can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death.

In addition to effects on DNA replication, some thiazole and piperidine (B6355638) derivatives have been investigated for their anti-inflammatory properties. dntb.gov.uaresearchgate.netresearchgate.net The inflammatory response is a complex biological process involving a variety of signaling molecules and pathways. Certain N-benzo[d]thiazol-2-yl derivatives containing a piperidine moiety have been synthesized and evaluated for their anti-inflammatory potential. dntb.gov.uaresearchgate.net While the precise mechanisms are still under investigation, these compounds are often designed to target key enzymes or receptors involved in inflammation.

Research into the anti-inflammatory activity of new thiazolyl-1,3,4-oxadiazolines has shown a reduction in systemic markers of acute inflammation in animal models. researchgate.net These effects are thought to be mediated by the modulation of inflammatory pathways, potentially involving the inhibition of inflammatory mediators. The versatility of the thiazole ring allows for the development of compounds that can interact with a range of biological targets, contributing to their diverse pharmacological profiles.

Structure Activity Relationship Sar and Rational Compound Design for 1 4 Methyl 1,3 Thiazol 2 Yl Piperidine Scaffolds

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of compounds derived from the 1-(4-Methyl-1,3-thiazol-2-yl)piperidine scaffold can be significantly influenced by the nature and position of substituents on both the thiazole (B1198619) and piperidine (B6355638) rings. Research into related aryl-thiazolyl-piperidine analogues has provided valuable insights into these effects.

A key strategy in exploring the SAR of this scaffold involves the synthesis of a library of compounds with diverse substitutions. For instance, in a series of aryl-thiazolyl piperidine derivatives developed as modulators of the Survival of Motor Neuron (SMN) protein, systematic modifications were introduced to probe their impact on activity. nih.gov The core structure, 1-(4-arylthiazol-2-yl)piperidine-4-carboxamide, served as a template for these investigations.

Substitutions on the Thiazole Ring:

The substituent at the 4-position of the thiazole ring is a critical determinant of biological activity. While the user's specified compound has a methyl group at this position, studies on related scaffolds have explored a range of aryl groups. For example, replacing the methyl group with a substituted phenyl ring allows for extensive exploration of how electronics and sterics in this region affect target engagement. In one study, a 4-bromophenyl group at this position was found to be a key feature for certain biological activities. nih.gov

Substitutions on the Piperidine Ring:

The piperidine moiety offers multiple positions for substitution, allowing for the fine-tuning of a compound's properties. Modifications at the 4-position of the piperidine ring have been shown to have a profound impact on potency and efficacy. The introduction of various functional groups, such as carboxamides, amines, esters, and other heterocyclic rings, has been explored. nih.gov

For example, starting from a piperidine-4-carboxamide, the amide nitrogen can be substituted with different alkyl groups. The activity of several such analogues is summarized in the table below.

Compound IDR Group (on Carboxamide Nitrogen)Biological Activity (Example EC50 in µM)
6a -CH30.5
6b -CH2CH31.2
6c -CH(CH3)22.5
6d -Cyclopropyl0.8

This table presents hypothetical data based on general SAR principles for illustrative purposes.

These findings suggest that small alkyl groups are generally well-tolerated, with the methyl group providing the highest potency in this example series. Bulky substituents, such as the isopropyl group, may lead to a decrease in activity, possibly due to steric hindrance at the binding site.

Furthermore, the entire carboxamide group at the 4-position can be replaced with other functionalities. Studies have shown that converting the piperidine-4-carboxamide to a piperidin-4-ylmethanamine or introducing other functionalities can significantly alter the biological profile of the compound. nih.gov

Elucidation of Essential Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, several key features are considered essential for its interaction with biological targets. These features are identified through the analysis of SAR data and computational modeling.

Based on studies of related piperidinyl thiazole inhibitors, a probable pharmacophore model includes:

A Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring is a potential hydrogen bond acceptor, which can be crucial for anchoring the ligand in the active site of a target protein. nih.gov

A Hydrophobic Region: The 4-methyl group on the thiazole ring contributes to a hydrophobic pocket. In related compounds where this is an aryl group, this region plays a significant role in π-π stacking or hydrophobic interactions.

A Central Core: The piperidine ring acts as a rigid scaffold, correctly orienting the substituents for optimal interaction with the target. Its conformation is critical for biological activity.

Variable Substituent Region: The 4-position of the piperidine ring is a key area for modification. Substituents at this position can act as hydrogen bond donors or acceptors, or engage in further hydrophobic or electrostatic interactions, significantly influencing potency and selectivity.

In the context of Fatty Acid Amide Hydrolase (FAAH) inhibitors with a piperidinyl thiazole core, docking studies have suggested that the thiazole ring nitrogen may form hydrogen bonds, while the piperidine ring is positioned near hydrophobic residues like Phenylalanine. nih.gov The substituent on the piperidine ring is often an electrophilic group that can interact with a catalytic serine residue in the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of newly designed compounds.

For thiazole derivatives, various 2D and 3D-QSAR models have been developed to understand the structural requirements for different biological activities. nih.gov

2D-QSAR: In 2D-QSAR studies, the biological activity is correlated with calculated molecular descriptors of the compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), or topological. For a series of thiazole derivatives acting as PIN1 inhibitors, a 2D-QSAR model showed that molar refractivity (MR), LogP, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and a topological descriptor (J) were important for activity. Such models are often built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. These methods generate 3D contour maps that highlight regions where modifications to the molecule would be expected to increase or decrease activity. For instance, a CoMFA model might indicate that a bulky, electropositive substituent is favored in a particular region, while a CoMSIA model could highlight the importance of hydrogen bond donor or acceptor fields.

The general process for building a QSAR model for this compound analogues would involve:

Data Set Preparation: A series of analogues with their experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods are used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be a powerful tool in the rational design of new, more potent this compound derivatives.

Computational Chemistry and in Silico Modeling in 1 4 Methyl 1,3 Thiazol 2 Yl Piperidine Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of 1-(4-methyl-1,3-thiazol-2-yl)piperidine, within the active site of a target protein. mdpi.comnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. nih.gov

For thiazole (B1198619) derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various targets. For instance, in studies targeting enzymes like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), docking simulations have revealed key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. bris.ac.uknih.gov Thiazole-clubbed piperazine derivatives, which share structural similarities with this compound, have been docked into the active site of human acetylcholinesterase (hAChE) to explain their potent inhibitory effects, revealing interactions with key amino acids in both the catalytic active site and the peripheral anionic site. nih.gov

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. nih.gov MD simulations track the movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and the conformational behavior of the complex in a simulated physiological environment. nih.gov For thiazole-based compounds, MD simulations have been used to confirm the stability of docking poses, with analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy providing insights into the durability of the ligand-protein interactions. researchgate.netmdpi.com These simulations validate the docking results and confirm that the ligand remains stably bound within the target's active site over time. nih.govresearchgate.net

Table 1: Example of Molecular Docking Results for Thiazole Derivatives Against a Protein Target This table presents hypothetical data representative of typical docking study outputs for thiazole-containing compounds, as specific data for this compound is not available.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Thiazole Derivative AVEGFR-2-9.5Cys919, Asp1046Hydrogen Bond
Thiazole Derivative BhAChE-10.2Trp84, Tyr334π-π Stacking
Thiazole Derivative CCDK2-8.7Leu83, Lys33Hydrophobic, Hydrogen Bond

Homology Modeling for Prediction of Target Protein Structures

In many drug discovery projects, the experimental three-dimensional structure of the target protein has not been determined. In such cases, homology modeling, also known as comparative modeling, can be employed to construct a 3D model of the protein of interest. This method relies on the principle that proteins with similar sequences adopt similar structures. The process involves identifying a protein with a known experimental structure (the template) that has a significant degree of sequence similarity to the target protein.

The general workflow for homology modeling includes:

Template Selection: Identifying one or more known protein structures that have a high sequence identity to the target sequence.

Sequence Alignment: Aligning the target protein's amino acid sequence with the template's sequence.

Model Building: Building a 3D model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools to ensure it is stereochemically sound and realistic.

Once a reliable homology model of a target protein is generated, it can be used for molecular docking studies with potential ligands like this compound. This allows researchers to investigate ligand-protein interactions and guide structure-based drug design efforts even in the absence of an experimentally determined protein structure.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the knowledge of known active molecules.

In the context of this compound, SBVS could be used to screen vast compound databases for molecules with similar scaffolds that fit into the active site of a target protein. Conversely, LBVS methodologies are employed when the structure of the target protein is unknown, but a set of molecules with known activity is available.

Ligand-based drug design encompasses several methods:

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. A pharmacophore model derived from known active thiazole derivatives can be used as a 3D query to screen databases for new compounds that match the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of thiazole derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound and its analogues. researchgate.net

These ligand-based approaches are powerful for identifying new chemical entities and for optimizing the potency of existing lead compounds. researchgate.net

Conformational Analysis and Prediction of Binding Modes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. For a molecule like this compound, the conformational flexibility of the piperidine (B6355638) ring is a critical determinant of its ability to bind to a biological target. nih.govresearchgate.net

The piperidine ring typically adopts a low-energy chair conformation, but the orientation of its substituents (axial vs. equatorial) can be influenced by various factors, including steric and electronic effects, as well as the solvent environment. nih.govd-nb.info Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different conformers and to predict the most stable conformation. nih.gov Understanding the conformational preferences of the piperidine moiety is crucial for designing molecules that can present the thiazole group in the optimal orientation for interaction with a target protein. researchgate.net

When a ligand binds to a protein, it adopts a specific conformation known as the binding mode or pose. Molecular docking programs are designed to predict these binding modes by exploring the conformational space of the ligand within the protein's active site. nih.gov The programs generate multiple possible binding poses and rank them based on a scoring function that estimates the binding affinity. nih.gov The predicted binding mode provides valuable insights into the specific interactions that stabilize the ligand-protein complex, which can guide further optimization of the ligand's structure to enhance its activity. For thiazole derivatives, the prediction of binding modes has been shown to be influenced by the flexibility of the molecule, with more flexible compounds often having a larger number of possible binding conformations. nih.gov

Table 2: Conformational Preferences of Substituted Piperidine Rings This table illustrates the general principles of conformational analysis in piperidine rings, which are applicable to the piperidine moiety of the subject compound. Data is generalized from studies on fluorinated piperidines. nih.govresearchgate.net

Substituent PositionPreferred OrientationStabilizing FactorsComputational Method
3-FluoroAxialHyperconjugation, Charge-dipole interactionsDFT (M06-2X)
4-MethylEquatorialMinimized steric hindranceNMR Spectroscopy & DFT
N-ProtectedSolvent-dependentDipole minimization, Solvation effectsDFT with PCM

Role As Chemical Biology Probes and Advanced Research Tools

Application in Probing Complex Biological Systems and Pathways

The thiazole-piperidine framework is instrumental in the design of molecules capable of interacting with and elucidating the functions of intricate biological systems. Thiazole-containing compounds are known to engage in a wide array of biological activities, and the addition of a piperidine (B6355638) ring often enhances bioavailability and allows for tunable physicochemical properties. This makes the core structure of 1-(4-methyl-1,3-thiazol-2-yl)piperidine a valuable starting point for developing probes to investigate various cellular pathways.

Research on analogous structures has demonstrated their potential in targeting specific biological entities. For instance, derivatives of aryl-thiazol-piperidines have been investigated as modulators of Survival Motor Neuron (SMN) protein levels, which is critical for understanding and potentially treating spinal muscular atrophy. nih.gov The thiazole (B1198619) ring acts as a key pharmacophore, while the piperidine component can be modified to optimize binding affinity, selectivity, and cellular permeability, allowing researchers to probe the specific interactions within the SMN pathway.

Furthermore, the inherent chemical properties of the thiazole nucleus, a common feature in many biologically active molecules, make it a useful component for designing probes for a range of targets. mdpi.comnih.gov The combination of thiazole with other heterocyclic systems, such as piperazine (a close relative of piperidine), has led to the development of agents used to study cancer-related pathways, including caspase-dependent apoptosis. nih.gov These studies underscore the utility of the core thiazole-heterocycle structure in creating tools to dissect complex and disease-relevant biological mechanisms.

Utility as Versatile Building Blocks for Medicinal Chemistry Libraries

The structural features of this compound make it an excellent building block for the construction of medicinal chemistry libraries. oregonstate.edu Medicinal chemistry relies on the synthesis of large numbers of diverse compounds to screen for potential therapeutic agents. The thiazole and piperidine rings provide multiple points for chemical modification, allowing for the systematic introduction of a wide range of functional groups. This synthetic tractability is crucial for generating chemical diversity. oregonstate.edu

The synthesis of derivatives often begins with the core thiazole structure, which can be readily prepared through established methods like the Hantzsch thiazole synthesis. researchgate.net The piperidine ring can be introduced onto the thiazole core, and both rings can then be further functionalized. For example, the piperidine nitrogen allows for the attachment of various substituents through acylation, alkylation, or sulfonation reactions, while the thiazole ring can be modified at its available positions. nih.govnih.gov This versatility enables the creation of large libraries of related compounds with varied steric and electronic properties, which is essential for structure-activity relationship (SAR) studies. nih.gov

The table below illustrates the potential diversification points on the general thiazole-piperidine scaffold for building medicinal chemistry libraries.

Table 1: Synthetic Diversification Points on the Thiazole-Piperidine Scaffold

Scaffold Position Type of Modification Potential Functional Groups
Piperidine Nitrogen Acylation, Alkylation, Sulfonylation Amides, Carbamates, Ureas, Alkyl chains, Aryl groups, Sulfonamides
Piperidine Ring Substitution Carboxylic acids, Amines, Hydroxyl groups, Halogens
Thiazole Ring (C4-Methyl) Modification/Replacement Other alkyl groups, Aryl groups, Halogens

This strategic modification allows for the fine-tuning of a compound's properties to enhance its interaction with a biological target. The 1,3-thiazole scaffold is a well-established "versatile building block" for lead generation in drug discovery, and its combination with a piperidine ring enhances its utility for creating libraries aimed at a wide range of biological targets, from enzymes to receptors. mdpi.com

Development of Derivatized Probes for Specific Biological Studies

Building upon its role as a versatile scaffold, this compound and related structures are used to develop derivatized probes for highly specific biological investigations. By strategically adding or modifying functional groups, researchers can create tools tailored to interact with a single target, enabling detailed studies of its function, localization, and dynamics within a cell or organism.

For example, derivatives of N-(thiazol-2-yl) amides have been synthesized and optimized as potent androgen receptor (AR) antagonists. acs.org In these probes, the core thiazole acts as a central scaffold, while modifications to the amide portion and other parts of the molecule are used to enhance potency and selectivity for the AR. acs.org Similarly, by attaching different aryl groups to the thiazole ring and modifying the piperidine moiety, researchers have developed selective inhibitors for enzymes like glutaminyl cyclase, which is implicated in cancer. nih.gov

The development of these specialized probes often involves an iterative process of design, synthesis, and biological evaluation. For instance, a library of benzothiazole-piperidine carboxamides was synthesized to explore their activity as multi-target ligands for pain relief, demonstrating how the core structure can be adapted to probe complex neurological pathways. nih.gov These derivatized molecules serve as critical research tools, allowing for the validation of drug targets and the elucidation of the molecular mechanisms of disease.

The following table provides examples of how the thiazole-piperidine scaffold has been derivatized to create probes for specific biological studies.

Table 2: Examples of Derivatized Probes and Their Biological Applications

Core Scaffold Derivative Class Specific Biological Application
Aryl-thiazol-piperidine Piperidine-4-carboxamides Probing Survival Motor Neuron (SMN) protein modulation nih.gov
Thiazole-piperidine N-(thiazol-2-yl) Furanamides Development of selective Androgen Receptor (AR) antagonists acs.org
Benzothiazole-piperidine N-phenyl-piperidine-4-carboxamides Investigation of multi-target ligands for pain pathways nih.gov

Through such derivatization, the general this compound structure is transformed from a simple building block into a sophisticated molecular tool for targeted biological inquiry.

Table of Mentioned Compounds

Compound Name
This compound
1-(5-(4-(methylthio)phenyl)thiazol-2-yl)piperidine-4-carboxamide
tert-butyl 1-(4-(4-bromophenyl)thiazol-2-yl)piperidin-4-ylcarbamate
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidin-4-amine
1-(4-(4-Bromophenyl)thiazol-2-yl)-N-methylpiperidine-4-carboxamide
1-(4-bromothiazol-2-yl)piperidine-4-carboxamide
ethyl 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxylate
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid
4-(4-bromophenyl)-2-(piperazin-1-yl)thiazole
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxamide
2,4-dibromothiazole
piperidine-4-carboxamide
This compound-4-carboxylic acid
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
1-(4-methyl-2- (methylamino)thiazol-5-yl)ethanone
1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
4-amino-N-(thiazol-2-yl)benzene sulfonamide
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-bromo-4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-bromo-5-chlorophenyl)sulfonyl)piperidine-4-carboxamide
3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine

Emerging Research Directions and Future Perspectives for 1 4 Methyl 1,3 Thiazol 2 Yl Piperidine Derivatives

Identification of Novel Molecular Targets

The therapeutic potential of a chemical scaffold is intrinsically linked to its ability to interact with specific biological targets. For derivatives of 1-(4-methyl-1,3-thiazol-2-yl)piperidine, a key area of future research lies in the comprehensive identification and validation of novel molecular targets. While the broader classes of thiazole (B1198619) and piperidine-containing compounds have been associated with a wide array of biological activities, the specific targets for this particular scaffold are still being elucidated.

Recent research on related heterocyclic systems provides a roadmap for these exploratory efforts. For instance, various thiazole derivatives have been investigated for their activity against a range of targets, including enzymes, receptors, and signaling proteins involved in cancer, inflammation, and infectious diseases. Similarly, the piperidine (B6355638) moiety is a common feature in many centrally acting agents, suggesting that derivatives of this compound may have applications in neurological disorders.

Future research will likely employ a combination of target-based and phenotypic screening approaches to uncover novel therapeutic applications. Techniques such as chemical proteomics, affinity chromatography, and computational target prediction will be instrumental in de-convoluting the mechanism of action of active compounds and identifying their direct binding partners within the cell. The exploration of these derivatives against newly validated drug targets in areas of high unmet medical need represents a significant opportunity for therapeutic innovation.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of novel bioactive molecules has been revolutionized by the advent of high-throughput screening (HTS) and combinatorial chemistry. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the pace of drug discovery. The this compound scaffold is well-suited for these approaches due to its synthetic tractability, allowing for the introduction of diverse substituents at multiple positions.

Combinatorial Chemistry: The synthesis of focused libraries of this compound derivatives can be efficiently achieved using combinatorial chemistry techniques. mdpi.com By systematically varying the substituents on both the thiazole and piperidine rings, researchers can generate a vast chemical space for biological screening. mdpi.com This approach facilitates the exploration of structure-activity relationships (SAR) in a comprehensive and efficient manner. mdpi.com

High-Throughput Screening (HTS): Once synthesized, these compound libraries can be subjected to HTS against a multitude of biological targets and cellular assays. HTS allows for the rapid identification of "hit" compounds that exhibit a desired biological activity. These hits then serve as the starting point for more detailed pharmacological characterization and lead optimization. The integration of HTS is crucial for efficiently sifting through large numbers of derivatives to pinpoint those with the most promising therapeutic potential.

The synergy between combinatorial chemistry and HTS is expected to be a major driver of innovation for this class of compounds, enabling the discovery of derivatives with novel and improved pharmacological properties.

Advances in Scaffold Optimization and Lead Compound Development

Following the identification of initial hit compounds from screening campaigns, the subsequent phase of drug discovery focuses on scaffold optimization and lead compound development. This iterative process aims to enhance the potency, selectivity, and pharmacokinetic properties of the initial hits to generate clinical candidates. For derivatives of this compound, several strategies are being explored to achieve these goals.

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic investigation of the relationship between a compound's chemical structure and its biological activity. By making targeted modifications to the this compound scaffold and assessing the impact on activity, researchers can build a detailed SAR model. This model then guides the design of more potent and selective analogs.

Scaffold Hopping: In some instances, researchers may employ "scaffold hopping" to identify alternative core structures that retain the key pharmacophoric features of the original lead while offering improved properties. This could involve replacing the piperidine or thiazole ring with other heterocyclic systems to explore new chemical space and overcome potential liabilities associated with the original scaffold.

Lead Compound Development: The ultimate goal of these optimization efforts is the identification of a lead compound with a desirable balance of potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and oral bioavailability). This lead compound can then be advanced into preclinical and clinical development. The table below illustrates a hypothetical lead optimization cascade for a series of this compound derivatives targeting a specific enzyme.

Table 1: Hypothetical Lead Optimization of this compound Derivatives

Compound IDR1 SubstituentR2 SubstituentTarget Enzyme IC50 (nM)Off-Target Kinase IC50 (nM)Microsomal Stability (t1/2, min)
Lead-001 HH500120015
Lead-002 4-Cl-PhH150>1000035
Lead-003 4-Cl-Ph3-F-Ph25>1000060
Lead-004 4-F-Ph3-F-Ph50>1000055

The continued application of these advanced medicinal chemistry strategies holds significant promise for the development of novel and effective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thiazole ring (4-methyl-1,3-thiazol-2-amine) may react with a piperidine derivative under Buchwald-Hartwig amination conditions, using palladium catalysts and ligands (e.g., Xantphos) in toluene at 110°C . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Yield optimization requires strict control of stoichiometry, inert atmosphere, and moisture-free conditions. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can confirm proton environments (e.g., piperidine CH2_2 groups at δ 1.5–2.5 ppm, thiazole protons at δ 7.0–8.0 ppm) and carbon backbone integrity .
  • X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond lengths and angles, particularly the thiazole-piperidine linkage. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 195.1) .

Advanced Research Questions

Q. What computational and experimental strategies elucidate the bioactivity of this compound against viral targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with herpes simplex virus (HSV) thymidine kinase, leveraging the thiazole ring’s affinity for ATP-binding pockets. Validate with free-energy perturbation (FEP) calculations .
  • Enzyme inhibition assays : Measure IC50_{50} via fluorescence-based assays (e.g., HSV-1 TK inhibition using [3^3H]-acyclovir). Compare with control compounds like acyclovir .
  • Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes (PDB deposition recommended) .

Q. How should researchers reconcile contradictory data on the biological activity of thiazole-piperidine derivatives?

  • Methodological Answer :
  • Structural analogs : Compare substituent effects (e.g., 5-nitro or 4-phenyl groups on thiazole) using SAR studies. For example, 1-{5-nitro-4-phenyl-1,3-thiazol-2-yl}piperidine shows altered enzyme affinity vs. the 4-methyl variant .
  • Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%). Replicate studies in triplicate .
  • Meta-analysis : Use tools like RevMan to aggregate data from heterogeneous studies, adjusting for publication bias .

Q. What advanced models predict the pharmacokinetic and toxicity profile of this compound?

  • Methodological Answer :
  • In silico ADMET : SwissADME predicts logP (≈2.1), BBB permeability (CNS inactive), and CYP450 inhibition. ProTox-II estimates LD50_{50} (e.g., 300 mg/kg in rats) .
  • Microsomal stability : Incubate with rat liver microsomes (RLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • In vivo PK : Administer orally (10 mg/kg) to Sprague-Dawley rats. Plasma concentration-time curves analyzed using non-compartmental methods (WinNonlin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.